molecular formula C18H18N2O2 B13835783 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one

8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one

Cat. No.: B13835783
M. Wt: 294.3 g/mol
InChI Key: ZYZAYPDIQSEVSI-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-phenylethyl bromide in the presence of a base, followed by methylation and methoxylation steps .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one is unique due to the presence of the methoxy, methyl, and phenylethyl groups, which can influence its biological activity and chemical reactivity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

8-methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-13-19-17-15(9-6-10-16(17)22-2)18(21)20(13)12-11-14-7-4-3-5-8-14/h3-10H,11-12H2,1-2H3

InChI Key

ZYZAYPDIQSEVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1CCC3=CC=CC=C3

Origin of Product

United States

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